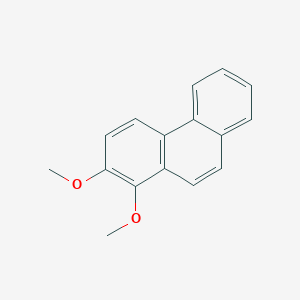

1,2-Dimethoxyphenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

122950-71-4 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1,2-dimethoxyphenanthrene |

InChI |

InChI=1S/C16H14O2/c1-17-15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18-2/h3-10H,1-2H3 |

InChI Key |

QLMDBQBZWJCDLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Phenanthrenes

Isolation of Phenanthrene (B1679779) Derivatives from Botanical Sources

The process of isolating phenanthrene derivatives from plant material is a multi-step procedure that begins with extraction and is followed by various purification stages.

The initial step typically involves extracting the dried and ground plant material with a solvent such as methanol (B129727). thieme-connect.comcoms.events Following concentration, the crude extract undergoes a solvent-solvent partition. This process separates compounds based on their polarity. For instance, the extract can be dissolved in 50% aqueous methanol and partitioned against solvents like hexane, chloroform (B151607), and ethyl acetate. thieme-connect.com Phenanthrenes tend to concentrate in the chloroform phase, which is then collected for further separation. thieme-connect.com

Plant families like Orchidaceae, Juncaceae (Rush family), Dioscoreaceae, and Combretaceae are known to be rich sources of phenanthrenes and their derivatives. wikipedia.orgnih.govacs.orgwikipedia.org Over 100 different phenanthrenes have been isolated from various Juncus species alone. nih.gov The presence of a vinyl group is a characteristic feature of phenanthrenes found in the Juncaceae family. coms.eventsmdpi.com

Several dimethoxyphenanthrene derivatives have been successfully isolated and identified from various plants, particularly within the Orchidaceae and Juncaceae families. These findings underscore the structural diversity of phenanthrenoids in nature.

For example, from the orchid Coelogyne cristata, researchers have isolated coeloginanthridin (3,5,7-trihydroxy-1,2-dimethoxy-9,10-dihydrophenanthrene) and its corresponding phenanthrene analogue, coeloginanthrin (3,5,7-trihydroxy-1,2-dimethoxyphenanthrene). nih.govresearchgate.net Another orchid, Bletilla striata, has been found to contain 4,7-dimethoxy-phenanthrene-1,2-dione. researchgate.netsioc-journal.cn The orchid Eulophia nuda is a source of 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, a compound that has also been isolated from Eulophia ochreata. wikipedia.orgnih.gov

The Juncaceae family also contributes to the list of known dimethoxyphenanthrenes. Specifically, 7-hydroxy-1-methyl-2-methoxy-5-vinyl-9,10-dihydrophenanthrene has been identified in Juncus compressus. coms.events Other related methoxylated phenanthrenes have been found in the rhizomes of Dioscorea communis. wikipedia.org

Table 1: Examples of Naturally Occurring Dimethoxyphenanthrene Derivatives

| Compound Name | Chemical Structure | Botanical Source | Family | Citation |

|---|---|---|---|---|

| Coeloginanthridin | 3,5,7-trihydroxy-1,2-dimethoxy-9,10-dihydrophenanthrene | Coelogyne cristata | Orchidaceae | nih.gov, researchgate.net |

| Coeloginanthrin | 3,5,7-trihydroxy-1,2-dimethoxyphenanthrene | Coelogyne cristata | Orchidaceae | nih.gov, researchgate.net |

| 4,7-Dimethoxy-phenanthrene-1,2-dione | 4,7-dimethoxy-phenanthrene-1,2-dione | Bletilla striata | Orchidaceae | researchgate.net, sioc-journal.cn |

| 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol | 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | Eulophia nuda, Eulophia ochreata | Orchidaceae | wikipedia.org, nih.gov |

| Unnamed | 7-hydroxy-1-methyl-2-methoxy-5-vinyl-9,10-dihydrophenanthrene | Juncus compressus | Juncaceae | coms.events |

Advanced Chromatographic Techniques for Natural Product Isolation

The isolation of pure compounds from complex plant extracts necessitates the use of advanced chromatographic techniques. bestchrom.comnih.gov Natural products exist as intricate mixtures, often with active ingredients present in low concentrations, making their purification challenging. bestchrom.comlabster.com A combination of different chromatographic methods is typically required to achieve the desired purity of phenanthrene derivatives. coms.eventsnih.govmdpi.com The process often involves preliminary fractionation followed by high-resolution purification steps.

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a technique that separates molecules based on their size or molecular weight. bestchrom.comlabster.com In the context of phenanthrene isolation, SEC is often used as an intermediate purification step. thieme-connect.comcoms.events

The stationary phase in SEC consists of porous beads. labster.com When the sample mixture passes through the column, smaller molecules enter the pores of the beads, which retards their movement down the column. Larger molecules are excluded from the pores and therefore travel faster through the column, eluting first. labster.com

For the separation of phenanthrenes from plant extracts, Sephadex LH-20 is a commonly used SEC resin. thieme-connect.comcoms.events This dextran-based resin is modified with hydroxypropyl groups, giving it both hydrophilic and lipophilic properties. This characteristic makes it suitable for use with organic solvents as the mobile phase, which is ideal for purifying active ingredients from medicinal plants. bestchrom.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and analysis of natural products, including phenanthrenes. thieme-connect.comcoms.eventsnih.gov It offers high resolution and sensitivity, making it indispensable for separating structurally similar compounds from a complex matrix. primescholars.com

Both normal-phase and reversed-phase HPLC can be employed. diva-portal.org However, reversed-phase HPLC (RP-HPLC) is more commonly used for the separation of polycyclic aromatic hydrocarbons like phenanthrene. primescholars.comdiva-portal.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. Separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column. primescholars.com

Typical mobile phases for separating phenanthrenes consist of a mixture of acetonitrile (B52724) and water, often with a gradient elution where the solvent composition is changed over time to achieve better separation. primescholars.comakademisains.gov.my The separated compounds are commonly detected using a UV or diode array detector (DAD). akademisains.gov.my The scalability of HPLC methods allows them to be used for both analytical quantification and preparative isolation of impurities or target compounds. sielc.com

Table 2: Chromatographic Techniques in Phenanthrene Isolation

| Technique | Principle | Typical Application in Phenanthrene Isolation | Citation |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Initial fractionation of crude plant extracts. | thieme-connect.com |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Intermediate purification of fractions, often using Sephadex LH-20. | thieme-connect.com, coms.events, bestchrom.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity/hydrophobicity. | Final purification of phenanthrenes, often using RP-C18 columns. | thieme-connect.com, coms.events, primescholars.com |

| Preparative Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | A further purification step for isolating specific compounds. | thieme-connect.com |

Synthetic Strategies and Mechanistic Pathways for 1,2 Dimethoxyphenanthrene and Analogs

Established Phenanthrene (B1679779) Synthesis Methodologies

Three classical methods have historically been pivotal in the synthesis of the phenanthrene ring system. scispace.comresearchgate.net

Haworth Phenanthrene Synthesis

The Haworth synthesis is a multi-step process for preparing phenanthrenes. quora.com It typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.orgvedantu.com This initial step, when conducted at temperatures above 60°C, favors acylation at the beta-position of naphthalene. quimicaorganica.org The resulting keto acid undergoes a series of reactions, including reduction and cyclization, to form the third aromatic ring. quora.comvedantu.com A final dehydrogenation step, often using selenium, yields the phenanthrene core. vedantu.com

While a versatile method for producing fused aromatic systems, a drawback of the Haworth synthesis is the potential for the formation of isomers during the final cyclization step. quora.comquimicaorganica.org

Key Steps in Haworth Synthesis:

Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride.

Reduction: The keto group is reduced, commonly via a Clemmensen or Wolff-Kishner reduction. quora.com

Cyclization: An intramolecular reaction forms the new six-membered ring.

Aromatization: The newly formed ring is dehydrogenated to create the aromatic phenanthrene system.

Bardhan-Sengupta Synthesis

Developed in 1932, the Bardhan-Sengupta synthesis offers a robust and regioselective route to phenanthrenes. quimicaorganica.orgias.ac.in This method avoids the isomer formation often seen in the Haworth synthesis by constructing an intermediate cycle that is subsequently aromatized. quimicaorganica.org The process typically involves the condensation of a β-phenylethyl bromide derivative with a cyclohexanone (B45756) derivative, followed by cyclodehydration and dehydrogenation. ias.ac.in

The Bardhan-Sengupta synthesis is particularly advantageous for preparing specifically substituted phenanthrenes, as substituents can be introduced on the starting materials prior to the construction of the phenanthrene skeleton. ias.ac.in

Pschorr Synthesis

The Pschorr synthesis is another classical method that involves an intramolecular cyclization of a diazonium salt. wikipedia.org In this reaction, a suitably substituted stilbene (B7821643) derivative is diazotized and then cyclized, often with the aid of a copper catalyst, to form the phenanthrene ring system. wikipedia.orgrsc.org The reaction proceeds through a radical mechanism, where the aryl radical generated from the diazonium salt attacks the adjacent aromatic ring, leading to the formation of the new C-C bond and subsequent aromatization. wikipedia.org

While effective, the Pschorr reaction can sometimes suffer from low yields. wikipedia.org However, photocatalytic variations using catalysts like tris-(2,2′-bipyridyl)ruthenium(II) have been shown to improve the efficiency and quantum yield of the reaction. rsc.org

Targeted Synthesis of Methoxylated Phenanthrenes

Modern synthetic methods have provided more direct and efficient routes to specifically substituted phenanthrenes, including those bearing methoxy (B1213986) groups like 1,2-Dimethoxyphenanthrene.

Palladium-Catalyzed C-H Arylation for Phenanthrene Synthesis

Palladium-catalyzed C-H activation and arylation have emerged as powerful tools in organic synthesis for creating C-C bonds. snnu.edu.cnsnnu.edu.cn This methodology can be applied to the synthesis of phenanthrenes through domino reactions that involve an intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.org This approach allows for the construction of the phenanthrene core from simpler, readily available starting materials. The high catalytic activity and selectivity of palladium complexes are key to the success of these transformations. snnu.edu.cn

The general catalytic cycle for Pd(0)/Pd(II) catalyzed C-H activation involves the oxidative addition of the palladium catalyst to an organohalide, followed by a concerted metalation-deprotonation step to activate a C-H bond. Reductive elimination then forms the desired product and regenerates the active Pd(0) catalyst. snnu.edu.cn These methods offer a more atom-economical and efficient pathway to complex aromatic systems. organic-chemistry.orgnih.gov

Photocyclodehydrogenation of Stilbene Precursors for Phenanthrene Derivatives

Photocyclodehydrogenation, often referred to as the Mallory reaction, is a common and effective method for synthesizing phenanthrenes from stilbene precursors. nih.govresearchgate.net The reaction is initiated by the photoisomerization of a (E)-stilbene to its (Z)-isomer, which then undergoes a photochemically driven 6π-electrocyclic ring closure to form an unstable dihydrophenanthrene intermediate. nih.govresearchgate.net This intermediate is then oxidized to the stable phenanthrene aromatic system. nih.gov

The synthesis of this compound has been achieved through this method. nih.gov The process involves the Wittig reaction of appropriate starting materials to form a dimethoxystilbene, followed by oxidative cyclization using UV irradiation in the presence of an oxidizing agent like iodine. nih.govresearchgate.net Deprotection of the methoxy groups, if necessary, can be carried out using reagents like boron tribromide. nih.gov

Recent advancements have focused on improving the efficiency of this reaction. For instance, using TEMPO as an oxidant instead of iodine has been shown to produce higher yields of phenanthrene in shorter reaction times and reduce the formation of undesired byproducts, especially at higher concentrations. nih.gov Additionally, the use of tetrahydrofuran (B95107) (THF) as a scavenger for the hydriodic acid produced during iodine-mediated photocyclization has been reported as a more advantageous and cost-effective alternative to propylene (B89431) oxide. researchgate.net

Diels-Alder Cycloaddition Approaches in Phenanthrene Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This powerful transformation provides a reliable method for assembling the core structure of phenanthrene. In a typical approach, a suitably substituted diene reacts with a dienophile, such as an alkyne or a strained alkene, to form a cyclohexene (B86901) or cyclohexadiene ring system. wikipedia.orgorganic-chemistry.org Subsequent aromatization of this newly formed ring yields the phenanthrene derivative.

The reaction proceeds via a single, cyclic transition state, making it highly stereospecific. wikipedia.org The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the phenanthrene core by using appropriately functionalized dienes and dienophiles. researchgate.net For instance, the reaction can be employed to create complex polycyclic aromatic hydrocarbons (PAHs) and helicenes. researchgate.net While specific examples detailing the synthesis of this compound via a standard Diels-Alder reaction are not prevalent in the reviewed literature, the general strategy remains a viable and powerful tool for accessing the phenanthrene skeleton. The choice of diene and dienophile is critical, and for complex targets, the precursors themselves may require multi-step synthesis. sigmaaldrich.com

A variation of this approach involves the reaction of arynes, which are highly reactive intermediates, acting as the dienophile. For example, arynes can undergo cycloaddition with styrenes in a cascade reaction to form 9,10-dihydrophenanthrene (B48381) derivatives. researchgate.net This highlights the adaptability of cycloaddition strategies in synthesizing complex aromatic systems.

Table 1: General Scheme of Phenanthrene Synthesis via Diels-Alder Reaction

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Intermediate | Final Product (Phenanthrene Derivative) |

| Substituted 1,3-Diene | Substituted Alkyne | Substituted Cyclohexadiene | Substituted Phenanthrene |

| Substituted Styrene | Aryne | Dihydro-phenanthrene derivative | Substituted Phenanthrene |

This table represents a generalized pathway. Actual reaction conditions and outcomes depend on the specific substrates and catalysts used.

Multi-step Synthetic Routes Involving Cyclization and Dehydrogenation

A prevalent and classical multi-step strategy for synthesizing phenanthrenes and their derivatives is the photocyclization of stilbenes, followed by dehydrogenation. academie-sciences.frnih.gov This method, often referred to as the Mallory reaction, involves the irradiation of a stilbene derivative with UV light. The E-isomer of the stilbene is first photoisomerized to the reactive Z-isomer, which then undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. nih.gov This intermediate is subsequently oxidized to the aromatic phenanthrene product. nih.gov Iodine is commonly used as the oxidizing agent, which is consumed in the reaction, while a base like propylene oxide or tetrahydrofuran (THF) is added to quench the HI byproduct. nih.govresearchgate.net

This methodology has been successfully applied to the synthesis of various substituted phenanthrenes, including methoxy-substituted analogs. For example, the photocyclization of 3,3'-dimethoxy-trans-stilbene has been reported to yield a mixture of 2,5- and 2,7-dimethoxyphenanthrenes. acs.org Although this does not produce the 1,2-isomer, it demonstrates the viability of the approach for synthesizing dimethoxyphenanthrene analogs. The regioselectivity of the cyclization can be influenced by the substitution pattern on the starting stilbene. mdpi.com

Modern advancements have adapted this reaction to continuous flow processes, which can offer improved scalability, shorter reaction times, and cleaner reactions compared to traditional batch methods. nih.govresearchgate.net

Table 2: Examples of Substituted Phenanthrene Synthesis via Photocyclization of Stilbenes

| Stilbene Derivative | Oxidant/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| E-Stilbene | I₂, THF, UV light (flow) | Phenanthrene | 95% (NMR) | nih.gov |

| 3,3'-Dimethoxy-trans-stilbene | Not specified | 2,5- and 2,7-Dimethoxyphenanthrene | Not specified | acs.org |

Exploration of Reaction Mechanisms in Phenanthrene Synthesis

Understanding the intricate mechanisms behind the formation of the phenanthrene nucleus is crucial for optimizing existing synthetic routes and developing novel ones. The following sections delve into the mechanistic details of two important strategies: aryne cycloadditions and metal-catalyzed coupling reactions.

Mechanistic Investigations of Aryne Cycloadditions

Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. Their high reactivity makes them powerful synthons in organic synthesis, particularly in cycloaddition reactions. nih.govosti.gov The generation of an aryne, typically from an o-(trimethylsilyl)aryl triflate with a fluoride (B91410) source like CsF, creates a strained triple bond within the benzene (B151609) ring, which readily participates in reactions to relieve this strain. researchgate.net

One pathway to phenanthrene derivatives involves a tandem reaction sequence initiated by the aryne. For instance, an aryne can react with an α-(bromomethyl)styrene in a process that begins with an ene reaction, followed by an intramolecular [4+2] cycloaddition to furnish a 9-benzylphenanthrene (B12102618) derivative. researchgate.net

Another mechanistically significant pathway is the intramolecular aryne-ene reaction. nih.gov In this process, a molecule containing both an aryne precursor and a suitably positioned alkene is subjected to aryne-generating conditions. The resulting aryne undergoes a concerted, asynchronous ene reaction with the tethered alkene, leading to the formation of benzofused carbocycles. researchgate.net Deuterium labeling studies and DFT calculations have suggested a transition state that resembles a nucleophilic attack on the aryne. researchgate.net The geometry of the alkene is critical for the success of the reaction. researchgate.net These intramolecular cycloadditions provide an efficient route to various carbo- and heterocyclic systems. nih.gov

Mechanistic Aspects of Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and play a critical role in the construction of precursors for phenanthrene synthesis, such as substituted biphenyls and stilbenes. mdpi.comustc.edu.cn Palladium- and nickel-catalyzed reactions are among the most common. ustc.edu.cn

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Stille) typically involves three fundamental steps: mdpi.comnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) or triflate, inserting into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X). nih.gov

Transmetalation (for Suzuki, Stille, etc.) or Alkene Insertion (for Heck):

In a Suzuki coupling, an organoboron compound (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The organic group (Ar') is transferred from boron to palladium, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

In a Heck reaction, the Ar-Pd-X complex coordinates to an alkene, which then inserts into the Aryl-Palladium bond.

Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the new C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

These coupling reactions are crucial for assembling the biaryl or stilbene backbone, which can then undergo intramolecular cyclization (e.g., photocyclization or other ring-closing reactions) to afford the final phenanthrene structure. academie-sciences.fr The choice of ligands on the metal center is critical, as they influence the stability, reactivity, and selectivity of the catalyst. eie.gr

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phenanthrene (B1679779) Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift of a proton is influenced by its electronic environment. In 1,2-Dimethoxyphenanthrene, the aromatic protons on the phenanthrene core and the protons of the methoxy (B1213986) groups exhibit characteristic chemical shifts. Aromatic protons typically resonate in the downfield region of the spectrum (δ 6.0-9.5 ppm), while protons of methoxy groups (O-CH₃) appear further upfield. pdx.educhemistrysteps.com The specific chemical shifts and splitting patterns of the aromatic protons are crucial for determining the substitution pattern on the phenanthrene ring. The integration of the proton signals provides the ratio of the number of protons in different environments.

Table 1: Representative ¹H NMR Data for Substituted Phenanthrenes

| Proton | Chemical Shift (δ ppm) Range | Multiplicity |

|---|---|---|

| Aromatic H | 6.0 - 9.5 | s, d, t, m |

This table presents typical chemical shift ranges for protons in phenanthrene derivatives. Specific values for this compound would require experimental data. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). pdx.educhemistrysteps.com

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. Aromatic carbons typically resonate in the range of δ 125-150 ppm. libretexts.org The carbons of the methoxy groups appear in the upfield region, typically around δ 55-60 ppm. Quaternary carbons, those not bonded to any hydrogen atoms, often show weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Data for Substituted Phenanthrenes

| Carbon | Chemical Shift (δ ppm) Range |

|---|---|

| Aromatic C | 125 - 150 |

| Aromatic C-O | 150 - 160 |

This table shows typical chemical shift ranges for carbon atoms in phenanthrene derivatives. libretexts.org The exact chemical shifts for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight and confirming the molecular formula of a compound. uwo.ca

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound, often to four or five decimal places. mdpi.com This high level of accuracy enables the unambiguous determination of the molecular formula by comparing the measured exact mass with calculated values for possible elemental compositions. For this compound (C₁₆H₁₄O₂), HR-ESIMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. sioc-journal.cnnih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. bruker.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte molecule. bruker.com This technique is well-suited for the analysis of polycyclic aromatic hydrocarbons and their derivatives. wikipedia.org While often used for larger biomolecules, MALDI-MS can also be applied to smaller organic molecules like this compound to determine its molecular weight. bruker.comresearchgate.net The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon-13 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation of organic compounds. asianpubs.org IR spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups, while UV-Vis spectroscopy yields information about the electronic transitions within conjugated π-systems. asianpubs.org

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorption frequencies are characteristic of the bond type, its environment, and the masses of the connected atoms. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its aromatic core and methoxy substituents.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methoxy groups, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1450–1620 cm⁻¹ region, characteristic of the phenanthrene ring system.

C-O-C (Ether) Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage, typically found in the 1200–1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

In studies of related phenanthrene derivatives, such as 9,10-dihydro-5-hydroxy-2,8-dimethoxyphenanthrene-1,4-dione, strong absorption bands for the aromatic ring were observed at 1598 and 1450 cm⁻¹. wikipedia.org This aligns with the expected absorptions for the core phenanthrene structure.

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1620 - 1450 |

| Methoxy Group | C-H Stretch | 2980 - 2850 |

| Aryl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 |

| Aryl Ether | C-O-C Symmetric Stretch | 1075 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to an excited state. This technique is particularly sensitive to conjugated systems. The extended π-electron system of the phenanthrene core in this compound gives rise to characteristic absorption bands in the UV region. The positions and intensities of these bands (λmax) provide a fingerprint of the aromatic system.

For a related compound, 9,10-dihydro-5-hydroxy-2,8-dimethoxyphenanthrene-1,4-dione, UV absorptions were recorded at λmax values of 215, 226, 242, 278, and 325 nm, supporting the presence of the aromatic structure. wikipedia.org The complex, multi-band spectrum is typical for polycyclic aromatic hydrocarbons and reflects the various π → π* electronic transitions possible within the fused ring system.

Table 2: Illustrative UV-Vis Spectral Data for a Dimethoxyphenanthrene Derivative

| Compound | λmax (nm) | Solvent |

| 9,10-dihydro-5-hydroxy-2,8-dimethoxyphenanthrene-1,4-dione wikipedia.org | 215, 226, 242, 278, 325 | Not Specified |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) on a single crystal is the most powerful and unambiguous method for determining the complete three-dimensional atomic arrangement of a molecule. anton-paar.comlibretexts.org The technique relies on the scattering of an X-ray beam by the ordered array of atoms within a crystal. nih.gov The resulting diffraction pattern of spots is unique to the crystal's internal structure. By analyzing the position and intensity of these spots, a detailed model of the molecule can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions. anton-paar.comnih.gov

The process of single-crystal XRD analysis involves several critical steps:

Crystal Growth: A high-quality single crystal of the compound must be grown, which can sometimes be a challenge for complex organic molecules. libretexts.org

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays, and the diffraction data are collected as the crystal is rotated. nih.gov

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield a final, highly accurate structure. anton-paar.com

While a specific crystal structure for this compound is not publicly available in the searched literature, the technique has been successfully applied to more complex derivatives. For instance, the molecular structures of ferrocenyl-substituted 9,10-dimethoxyphenanthrenes have been determined by single-crystal X-ray diffraction analysis, confirming the feasibility of this method for this class of compounds. The data obtained from such an analysis provides definitive proof of the molecular connectivity and conformation in the solid state.

Table 3: Example of Data Obtained from Single-Crystal XRD Analysis for a Crystalline Organic Compound

This table is illustrative of the parameters determined by XRD and does not represent actual data for this compound.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₆H₁₄O₂ |

| Formula Weight | The mass of one mole of the compound. | 238.28 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 8.5, b = 10.2, c = 14.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of a single unit cell. | 1205.6 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 |

Density Functional Theory (DFT) Applications in Electronic Structure and Aromaticity Studiesgoogle.comprotocols.ioarxiv.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like this compound. protocols.io This quantum mechanical modeling method allows for the calculation of various molecular properties by focusing on the electron density, offering a balance between accuracy and computational cost. google.comsmu.edu

The aromaticity of the phenanthrene core in this compound is a key feature that can be quantitatively assessed using DFT-based descriptors. researchgate.netnumberanalytics.com Aromaticity is a critical concept linked to the stability and reactivity of cyclic conjugated systems. numberanalytics.com Commonly used indices to quantify aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnumberanalytics.comnih.gov HOMA evaluates the degree of bond length equalization, a hallmark of aromatic systems, with a value of 1 indicating a fully aromatic system like benzene (B151609). nih.govsemanticscholar.org NICS, on the other hand, probes the magnetic shielding at the center of a ring, with negative values typically indicating aromaticity. numberanalytics.comnih.gov For polycyclic systems like phenanthrene, these indices can be calculated for each individual ring to assess local aromaticity.

Geometry Optimization and Energetic Calculationsresearchgate.netflapw.deresearchgate.net

A fundamental application of DFT is the geometry optimization of molecules to find their most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. flapw.deresearchgate.net This process systematically adjusts the atomic coordinates to minimize the total energy of the molecule. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the phenanthrene backbone and the attached methoxy groups. The planarity of the phenanthrene core and the orientation of the methoxy groups relative to the ring system are key structural parameters determined through optimization.

Once the optimized geometry is obtained, various energetic properties can be calculated. The total energy of the molecule in its ground state is a primary output of DFT calculations. crystalsolutions.euyoutube.comtugraz.at This value itself is important for comparing the relative stabilities of different isomers or conformers. For example, by comparing the total energies, one could determine the most stable rotational conformation of the methoxy groups.

Below is an illustrative data table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Atom(s) | Calculated Value |

| Bond Length | C1-C2 | ~1.37 Å |

| Bond Length | C2-C3 | ~1.41 Å |

| Bond Length | C1-O(methoxy) | ~1.36 Å |

| Bond Angle | C1-C2-C3 | ~120° |

| Bond Angle | C2-C1-O(methoxy) | ~118° |

| Dihedral Angle | C2-C1-O-C(methyl) | ~0° or ~180° |

Note: These are representative values and the actual calculated values would depend on the specific DFT functional and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)d-nb.infonih.govrsc.orgnrel.gov

DFT calculations are a powerful tool for predicting various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. d-nb.infonih.gov The prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of complex organic molecules by comparing the calculated spectra with experimental data. rsc.orgnrel.gov The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when using appropriate computational methods. d-nb.infonih.gov

For this compound, DFT calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. These calculations take into account the complex electronic environment of each nucleus, which is influenced by factors such as aromatic ring currents and the electronic effects of the methoxy substituents. The predicted NMR data can be invaluable for assigning the signals in an experimental spectrum, especially for the protons and carbons within the congested aromatic region of the phenanthrene core.

An illustrative table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound is presented below.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~148 |

| C2 | ~149 |

| C3 | ~110 |

| C4 | ~125 |

| C4a | ~128 |

| C10b | ~126 |

Note: These are illustrative values. The actual predicted shifts depend on the level of theory and solvent model used in the calculation.

Molecular Dynamics (MD) Simulations in Chemical System Analysisresearchgate.netmdpi.commdpi.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a trajectory that describes the positions and velocities of particles as a function of time. mdpi.commdpi.com This allows for the investigation of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation could be employed to study its behavior in a solvent, such as water or an organic solvent. materialssquare.com Such a simulation would provide insights into how the molecule interacts with the surrounding solvent molecules, including the formation of hydrogen bonds or other non-covalent interactions. It would also reveal the conformational dynamics of the methoxy groups, such as their rotational freedom and preferred orientations in solution. A study on the related compound 6,7-dihydroxy-2,4-dimethoxyphenanthrene demonstrated the use of MD simulations to understand its interactions within a biological system. mdpi.com A typical MD simulation protocol involves system preparation, energy minimization, equilibration, and production run. protocols.ioimtm.cz

Quantum Chemical Descriptors and Their Derivationresearchgate.netnih.govresearchgate.netscirp.org

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical nature. nih.govresearchgate.netscirp.org These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties. researchgate.netresearchgate.net

For this compound, a range of quantum chemical descriptors can be calculated using DFT. These descriptors provide a quantitative measure of the molecule's electronic characteristics, which can be related to its reactivity and potential interactions with other molecules.

A table of common quantum chemical descriptors that could be calculated for this compound is provided below.

| Descriptor | Description | Potential Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Electron Affinity | Energy released when an electron is added | Quantifies the ability to accept an electron. |

| Ionization Potential | Energy required to remove an electron | Quantifies the ease of being oxidized. |

Theoretical Frameworks for Reaction Pathway Predictionsmu.eduhokudai.ac.jpmt.comsumitomo-chem.co.jp

Theoretical chemistry provides frameworks for predicting the most likely pathways for chemical reactions. hokudai.ac.jpmt.com These methods aim to identify the transition states that connect reactants to products on the potential energy surface. smu.edusumitomo-chem.co.jp By calculating the activation energies associated with different possible pathways, chemists can predict which reactions are most likely to occur under a given set of conditions.

For this compound, theoretical methods could be used to explore its reactivity in various chemical transformations. For example, one could investigate the mechanism of electrophilic aromatic substitution, predicting which positions on the phenanthrene ring are most susceptible to attack by an electrophile. The presence of the two methoxy groups would significantly influence the regioselectivity of such reactions. Computational studies can map out the entire reaction coordinate, from reactants through the transition state to the products, providing a detailed understanding of the reaction mechanism. sumitomo-chem.co.jp

Future Outlook and Research Directions

The current body of literature on 1,2-Dimethoxyphenanthrene appears to be limited. This presents several opportunities for future research. A primary focus should be on the comprehensive characterization of its biological activities. Screening for cytotoxic, antimicrobial, and anti-inflammatory properties, as has been done for many other methoxylated phenanthrenes, would be a logical starting point.

Further research should also aim to develop and optimize synthetic routes to this compound to make it more accessible for study. A thorough investigation of its photophysical properties could also unlock its potential for use as a fluorescent probe in various applications. Finally, a detailed comparative study against other dimethoxyphenanthrene isomers would provide valuable insights into structure-activity relationships within this class of compounds.

Table of Chemical Compounds

| Systematic Name | Common Name(s) |

| This compound | - |

| 3,6-Dimethoxyphenanthrene | - |

| 9,10-Dimethoxyphenanthrene (B3237640) | - |

| 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene | - |

| Phenanthrene (B1679779) | - |

| 9,10-Phenanthrenequinone | - |

| 3,6-Dihydroxyphenanthrene | - |

| Morphine | - |

| Cholesterol | - |

| 1-Methylphenanthrene | 1-MP |

| 2-Methylphenanthrene | 2-MP |

| 3-Methylphenanthrene | 3-MP |

Structure Activity Relationship Sar Studies of 1,2 Dimethoxyphenanthrene Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to create mathematical models that correlate the chemical structure of a compound with its biological activity. This approach is fundamental in modern drug design for predicting the activity of new derivatives before synthesis, thus saving time and resources. researchgate.net For phenanthrene (B1679779) derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer or anti-inflammatory properties. researchgate.netnih.gov

Selection and Correlation of Physicochemical Descriptors

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.net These descriptors are categorized based on the properties they represent, such as hydrophobicity, electronic effects, and steric characteristics. acs.org In studies of phenanthrene derivatives, a wide array of descriptors are calculated and correlated with biological activity to build a predictive model.

Key physicochemical descriptors relevant to phenanthrene derivatives include:

Hydrophobic Descriptors : The partition coefficient (log P) is a crucial descriptor that measures a compound's lipophilicity, which affects its ability to cross cell membranes.

Electronic Descriptors : These describe the electronic aspects of the molecule. Atomic net charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are commonly used to understand interactions with biological targets. researchgate.net For instance, the electronic structure of the extended conjugated system in phenanthrenes significantly influences their reactivity and biological action.

The selection process involves calculating a large pool of descriptors and then using statistical methods to find the most relevant ones that have a strong correlation with the biological activity being studied.

| Descriptor Class | Specific Descriptor | Significance in SAR |

|---|---|---|

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Indicates membrane permeability and bioavailability. |

| Electronic | Atomic Net Charges (q) | Describes the charge distribution and potential for electrostatic interactions. researchgate.net |

| Electronic | Dipole Moment (μ) | Reflects the overall polarity of the molecule. |

| Steric / Size | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding interactions. wiley.com |

| Topological | Molecular Connectivity Indices | Quantifies molecular branching and shape, which can affect receptor fit. |

| Quantum-Chemical | E-HOMO / E-LUMO | Indicates the molecule's ability to donate or accept electrons in a reaction. researchgate.net |

Predictive Modeling Techniques (e.g., Multiple Linear Regression, Artificial Neural Networks)

Once relevant descriptors are selected, predictive models are built using various statistical techniques. The goal is to create a robust model that can accurately predict the activity of new, untested compounds.

Multiple Linear Regression (MLR) is a common technique that establishes a linear relationship between the biological activity (dependent variable) and a set of physicochemical descriptors (independent variables). The resulting model is a straightforward mathematical equation. For example, an MLR model for a series of pyrrolopyrimidine derivatives acting as BTK inhibitors was developed to predict their inhibitory activity based on selected molecular descriptors. researchgate.net The quality of an MLR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). wiley.com

Artificial Neural Networks (ANNs) are more complex, non-linear modeling methods inspired by the structure of the human brain. dissertation.com ANNs are particularly useful when the relationship between molecular structure and activity is not linear. researchgate.net They can handle intricate data patterns and often yield more predictive models than linear methods, especially for diverse sets of compounds. acs.org Studies on phenanthrene-based tylophorine (B1682047) derivatives have successfully used ANNs in combination with genetic algorithms to select variables and build highly predictive QSAR models.

| Technique | Principle | Advantages | Limitations | Application in Phenanthrene Studies |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Creates a linear equation correlating activity with descriptors. researchgate.net | Simple to interpret; computationally fast. researchgate.net | Assumes a linear relationship, which may not always be true. | Used for initial modeling of various phenanthrene analogs and other heterocyclic systems. researchgate.netwiley.com |

| Artificial Neural Networks (ANN) | A non-linear, machine learning approach that models complex relationships. dissertation.com | Can model non-linear data; often higher predictive power for complex datasets. acs.org | Prone to overfitting; "black box" nature makes interpretation difficult. | Applied to model the activity of phenanthrene-based tylophorine derivatives. |

Systematic Derivatization and Functionalization for SAR Elucidation

Systematic derivatization is the core of experimental SAR studies, involving the synthesis of a series of related compounds to probe how specific structural changes affect biological activity. researchgate.net For phenanthrene-based compounds, this involves modifying the phenanthrene core, altering its substituents, and changing any attached side chains. mdpi.comnih.gov

Chemical Modification at Specific Positions

SAR studies on phenanthrene analogs, particularly phenanthrene-based tylophorine (PBT) derivatives, have explored modifications at several key positions to understand their impact on anticancer activity. mdpi.comnih.gov

Modification of the Phenanthrene Core : The planarity of the phenanthrene ring system is considered essential for the cytotoxic activity of many of its derivatives. nih.gov Modifications often focus on introducing or altering substituents on the A and B rings of the phenanthrene scaffold. nih.gov For example, studies have systematically introduced different groups at positions C-3, C-6, and C-7 to evaluate their effects. mdpi.comnih.gov

Modification at the C-9 Position : The C-9 position of the phenanthrene ring has been identified as an ideal site for introducing side chains to enhance properties like water solubility and biological activity. mdpi.comunc.edu In PBTs, various amino acid and amino alcohol side chains have been attached at this position via a methylene (B1212753) linker. mdpi.comnih.gov

Modification of the Side Chain : The nature of the side chain itself is a critical determinant of activity. For PBTs, changing the side chain from a simple amino alcohol to a piperidine (B6355638) or piperazine (B1678402) ring has been shown to significantly influence potency and selectivity. nih.gov

These systematic modifications allow medicinal chemists to build a comprehensive picture of the pharmacophore—the essential structural features required for biological activity.

Impact of Substituent Patterns on Biological Activity

Through systematic derivatization, clear SAR trends have emerged for several classes of phenanthrene derivatives, particularly those with anticancer properties. nih.govnih.gov While these findings are for analogs like PBTs, they provide a strong indication of how substituents on a 1,2-dimethoxyphenanthrene core might behave.

Oxygenation Patterns : The position and nature of oxygen-containing functional groups on the phenanthrene skeleton are critical. A methoxy (B1213986) group at the C-6 position was found to be necessary for the potency of PBTs. nih.gov Furthermore, replacing a methoxy group at C-3 with a hydroxyl group was shown to increase cytotoxic activity. mdpi.com Similarly, a hydroxyl group at the C-7 position was also found to be favorable for activity. nih.gov

Planarity and Aromaticity : A fully aromatic, planar phenanthrene structure is often correlated with stronger anticancer activity, likely because it facilitates intercalation into DNA.

Side Chain Characteristics : For PBTs, a hydrophilic six-membered nitrogen-containing ring (like piperidine) attached at C-9 enhances antiproliferative activity and may reduce CNS side effects. nih.gov The substituent on this ring also plays a role; for example, an NH₂ group on the piperidine ring led to selective potency against triple-negative breast cancer cells. nih.gov In phenanthroindolizidine alkaloids, a hydroxyl group at the C-14 position of the indolizidine ring enhances antitumor potential. mdpi.com

| Structural Modification | Observed Impact on Biological Activity (Primarily Anticancer) | Example Compound Class | Reference |

|---|---|---|---|

| Planar Phenanthrene Scaffold | Required for potent activity. | Phenanthrene-Based Tylophorines (PBTs) | nih.gov |

| 6-Methoxy Group | Necessary for potency. | PBTs | nih.gov |

| 3-Hydroxy Group (vs. 3-Methoxy) | Increased cytotoxic activity. | PBTs | mdpi.com |

| 7-Hydroxy Group | Favorable for antiproliferative activity. | PBTs | nih.gov |

| C-9 Side Chain (Methylene Linker) | Preferred over a carbonyl linker for activity. | PBTs | nih.gov |

| C-9 Side Chain (Piperidine Ring) | More favorable than a piperazine ring for activity. | PBTs | nih.gov |

| C-14 Hydroxy Group | Enhances anti-tumor potential. | Phenanthroindolizidine Alkaloids | mdpi.com |

| Increased Polarity (e.g., via amino-derivatives) | Maintains good anti-tumor activity. | Phenanthroindolizidine Alkaloids | nih.gov |

Chemo- and Site-Selective Functionalization Strategies for SAR Studies

The ability to perform systematic SAR studies relies heavily on the availability of synthetic methods that can modify a molecule at a specific, desired position without affecting other parts of the structure. wiley.comnih.gov These chemo- and site-selective strategies are crucial for building libraries of derivatives for biological testing. rsc.org

Modern organic synthesis offers several powerful tools for the functionalization of phenanthrene cores:

Palladium-Catalyzed Cross-Coupling Reactions : Methods like the Suzuki-Miyaura coupling are used to construct the phenanthrene scaffold itself from simpler building blocks. nih.gov Furthermore, Pd-catalyzed intramolecular arylations provide a direct route to substituted phenanthrenes. researchgate.net These reactions are often tolerant of various functional groups, allowing for complex molecular architectures. rsc.org

Photocatalytic Cyclizations : Visible light-triggered photocatalysis has emerged as a powerful method for constructing phenanthrene and aza-phenanthrene cores via radical cyclizations. beilstein-journals.org This approach can offer mild reaction conditions and unique reactivity.

Direct C-H Activation/Functionalization : This strategy represents a highly efficient and step-economical approach, as it avoids the need to pre-functionalize the substrate (e.g., with a halide). rsc.org For example, the unique [Fe(CO)₅]-induced cyclocarbonylation of a phenanthriporphyrin involves the selective activation of C-H bonds in the bay region of the phenanthrene fragment to install a new carbonyl group. rsc.org Such site-selective reactions are invaluable for late-stage functionalization, where a complex core molecule is modified in the final steps of a synthesis to generate a new derivative.

These advanced synthetic strategies enable the precise chemical modifications required to systematically explore the structure-activity relationships of complex molecules like phenanthrene derivatives, paving the way for the rational design of new therapeutic agents. researchgate.net

Rh(II)-Catalyzed C-H Amination for Derivatization

The introduction of nitrogen-containing functional groups into the phenanthrene core is a crucial step for developing new derivatives with potential pharmacological activities. Transition metal-catalyzed C-H amination has emerged as a powerful tool for this purpose, offering an efficient route to construct C-N bonds directly from ubiquitous C-H bonds. nih.gov Among the various catalytic systems, dirhodium(II) complexes are particularly effective for nitrene transfer reactions, which can be applied to the C-H amination of aromatic compounds. snnu.edu.cn

While specific studies on the Rh(II)-catalyzed C-H amination of this compound are not extensively documented, the general mechanism provides a framework for predicting its application. The catalytic cycle typically involves the reaction of a nitrogen source, such as an azide (B81097) or a related compound, with the Rh(II) catalyst to form a rhodium-nitrene intermediate. This highly reactive species then undergoes C-H insertion into the aromatic ring of the substrate.

The regioselectivity of the C-H amination on the this compound ring would be influenced by the electronic and steric effects of the methoxy groups. The electron-donating nature of the methoxy groups would activate the aromatic rings towards electrophilic attack by the rhodium-nitrene. The positions ortho and para to the methoxy groups are expected to be the most electronically favored sites for amination. However, the steric hindrance imposed by the adjacent methoxy groups at the C1 and C2 positions, as well as the fused ring system, would also play a significant role in determining the final product distribution. The careful selection of the Rh(II) catalyst, with its specific ligand environment, can be used to tune the selectivity of the reaction. snnu.edu.cn

The derivatization of this compound through Rh(II)-catalyzed C-H amination would provide access to a library of novel amino-phenanthrene derivatives. These new compounds could then be evaluated for their biological activities, contributing to a deeper understanding of the structure-activity relationships of this class of molecules.

Correlating Structural Features with Observed Mechanistic Outcomes

The biological activity and mechanistic pathways of phenanthrene derivatives are intricately linked to their structural characteristics, particularly the substitution pattern on the aromatic core. Studies on various naturally occurring and synthetic phenanthrenes have revealed that the number and position of hydroxyl and methoxy groups are critical determinants of their cytotoxic, antioxidant, and anti-inflammatory properties. plos.orgtandfonline.com

The presence of methoxy groups, as in this compound, significantly influences the molecule's electronic properties and steric profile, which in turn affects its interaction with biological targets and its reactivity in chemical transformations. For instance, in studies of cytotoxic phenanthrenequinones, the position of methoxy groups was found to be crucial for their activity against various human cancer cell lines. nih.govplos.org A pharmacophore model developed for these compounds highlighted the importance of hydrogen bond acceptors, a role that the oxygen atoms of methoxy groups can play. nih.govplos.org

The antioxidant capacity of phenanthrenes has also been correlated with the presence of methoxy and hydroxyl groups. tandfonline.com It has been observed that steric hindrance caused by bulky substituents can influence the antioxidant activity. tandfonline.com In the case of this compound, the adjacent methoxy groups could create a specific steric and electronic environment that dictates its reactivity and biological interactions.

The anti-inflammatory activity of methoxylated phenanthrene derivatives has been linked to their ability to modulate signaling pathways such as the NF-κB pathway. For example, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol has been shown to inhibit inflammatory responses mediated by Toll-like receptors. nih.gov Another study on 6,7-dihydroxy-2,4-dimethoxyphenanthrene demonstrated its interaction with COX-2, a key enzyme in the inflammatory process. nih.gov These findings suggest that the specific arrangement of methoxy and hydroxyl groups on the phenanthrene scaffold is key to their mechanism of action.

The following table summarizes the cytotoxic activity of several methoxy-substituted phenanthrene derivatives against different cancer cell lines, illustrating the impact of the substitution pattern on biological outcomes.

| Compound Name | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Calanquinone A | 3-methoxy-1,4-phenanthrenequinone with 5-OH | Various | 0.08 - 0.89 | plos.org |

| Denbinobin | 3-methoxy-1,4-phenanthrenequinone | Various | - | nih.govplos.org |

| 5-OAc-calanquinone A | 3-methoxy-1,4-phenanthrenequinone with 5-OAc | Various | 0.16 - 1.66 | nih.govplos.org |

| 5-OAc-denbinobin | 3-methoxy-1,4-phenanthrenequinone with 5-OAc | Various | 0.16 - 1.66 | nih.govplos.org |

Note: A lower IC50 value indicates a higher cytotoxic activity.

This data underscores the principle that subtle changes in the molecular structure, such as the position and nature of the substituents on the phenanthrene core, can lead to significant differences in mechanistic outcomes and biological activity. Therefore, the derivatization of this compound, for instance through C-H amination, holds the potential to generate new compounds with tailored properties by strategically modifying its structure.

Advanced Functionalization and Derivatization of 1,2 Dimethoxyphenanthrene for Research

Targeted Introduction of Functional Groups for Specific Research Applications

The introduction of specific functional groups onto the 1,2-dimethoxyphenanthrene core is a key strategy for creating molecules with tailored properties for dedicated research purposes. The positions of the existing methoxy (B1213986) groups can influence the regioselectivity of subsequent reactions, and the groups themselves can be modified.

Research on related dimethoxyphenanthrene isomers highlights several effective functionalization strategies. For instance, the synthesis of 6-fluoro-2,3-dimethoxyphenanthrene-9-carbonitrile demonstrates the introduction of both fluoro and carbonitrile groups. academie-sciences.fr This type of functionalization can induce strong fluorescence in the blue region of the visible spectrum, making such compounds potential candidates for organic light-emitting diode (OLED) technology. academie-sciences.fr The electron-withdrawing nature of the nitrile group and the electronegativity of the fluorine atom significantly alter the electronic properties of the phenanthrene (B1679779) core.

Another approach involves the post-functionalization of macrocycles containing 9,10-dimethoxyphenanthrene (B3237640) units. wiley.com In this method, the methoxy groups are controllably oxidized to form a phenanthrene-9,10-dione moiety. wiley.com This diketone can then undergo condensation with other molecules, such as phenylenediamine, to yield an electron-deficient dibenzo[a,c]phenazine (B1222753) unit. wiley.com This transformation converts the electron-rich dimethoxyphenanthrene core into an electron-accepting unit, creating donor-acceptor (D-A) π-conjugated systems with smaller energy gaps. wiley.com

Furthermore, the attachment of redox-active moieties like ferrocene (B1249389) to a dimethoxyphenanthrene skeleton has been explored. The synthesis of 3,6-diferrocenyl-9,10-dimethoxyphenanthrene creates a molecule suitable for studying intramolecular electron transfer processes. nih.gov Such derivatives are also used for the non-covalent functionalization of single-walled carbon nanotubes (SWCNTs). nih.gov Similarly, attaching donor moieties to a 9,10-dimethoxyphenanthrene core has been shown to produce effective hole-transporting materials for use in perovskite solar cells, demonstrating how functionalization can tailor materials for specific optoelectronic applications. acs.org

| Functional Group/Modification | Target Application | Research Finding |

| Fluoro and Carbonitrile Groups | Organic Light-Emitting Diodes (OLEDs) | Introduction of these groups onto a dimethoxyphenanthrene core can yield materials with strong blue fluorescence. academie-sciences.fr |

| Oxidation of Methoxy Groups | Donor-Acceptor (D-A) Systems | Oxidation to a dione (B5365651) followed by condensation creates an electron-deficient unit, altering the electronic properties of macrocycles. wiley.com |

| Ferrocenyl Groups | Redox-Active Materials, Nanotechnology | Attachment of ferrocene enables the study of intramolecular electron transfer and the functionalization of carbon nanotubes. nih.gov |

| Organic Donor Moieties | Perovskite Solar Cells | Functionalization with specific donor groups produces efficient hole-transporting materials. acs.org |

Synthesis of Conjugates and Probes for Mechanistic Investigations

A functionalized this compound can serve as a scaffold for the synthesis of molecular conjugates and probes designed for mechanistic investigations in chemistry and biology. This involves covalently linking the phenanthrene unit to another functional molecule, such as a fluorophore, a quencher, or a bioreactive group, to monitor specific processes.

While direct examples using the 1,2-dimethoxy isomer are not extensively documented, the principles are well-established. For instance, novel fluorescent probes have been created by condensing a phenanthridine-labeled amino acid with pyrene-containing carboxylic acids. beilstein-journals.org This creates a conjugate where the spatial arrangement of the two aromatic units can be studied, and their interaction can be used to probe binding events with biomolecules like DNA, RNA, or enzymes. beilstein-journals.org A suitably functionalized this compound, for example, carrying a carboxylic acid or an amino group, could be similarly conjugated to a pyrene (B120774) or other reporter molecule.

Another advanced strategy involves the use of tetrazine-based fluorogenic probes. mdpi.com Tetrazines can act as "turn-on" fluorescent probes through bioorthogonal reactions. mdpi.com A this compound derivative could be functionalized with a reactive group that allows for its conjugation to a tetrazine-modified fluorophore. The resulting probe could then be used to label and visualize specific targets in complex biological systems. The synthesis of such probes often relies on methods like the Pinner reaction or metal-catalyzed C-C bond formations to construct the tetrazine core before conjugation. mdpi.com

The development of di-ubiquitin probes using unnatural amino acids provides another template for potential applications. nsf.gov This method allows for the linkage-specific synthesis of probes to study the enzymes involved in ubiquitination signaling pathways. nsf.gov A this compound derivative with appropriate functionality could potentially be incorporated into such complex probes to investigate its interaction with specific proteins or to act as a fluorescent reporter.

| Probe/Conjugate Type | Synthetic Strategy | Potential Mechanistic Application |

| Phenanthrene-Fluorophore Conjugate | Amide bond formation between a functionalized phenanthrene and a reporter molecule (e.g., pyrene). beilstein-journals.org | Investigating molecular interactions and binding events through changes in fluorescence (e.g., FRET or excimer formation). beilstein-journals.org |

| Tetrazine-Based Fluorogenic Probe | Conjugation of a phenanthrene derivative to a tetrazine-functionalized dye. mdpi.com | "Turn-on" fluorescence imaging of biological processes via bioorthogonal click chemistry. mdpi.com |

| Bio-macromolecule Conjugate | Incorporation of a functionalized phenanthrene into a larger biological probe (e.g., peptide or protein based). nsf.gov | Studying protein-protein interactions or enzyme mechanisms by using the phenanthrene as a structural or reporting element. nsf.gov |

Incorporation into Hybrid Molecular Architectures (e.g., Porphyrin Frameworks)

Hybrid molecular architectures are complex structures where distinct molecular components are combined to create materials with emergent properties. nih.govwikipedia.org this compound and its derivatives are attractive building blocks for such architectures due to their rigid, planar, and π-conjugated nature.

Porphyrin Frameworks and Covalent Organic Frameworks (COFs): Porphyrins and related macrocycles are often used as building blocks for porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). oiccpress.comul.ie These materials have applications in catalysis, sensing, and gas separation. Research has demonstrated the incorporation of a phenanthrene subunit directly into a sapphyrin framework, a porphyrin-like macrocycle. researchgate.net More commonly, functionalized aromatic molecules act as the "struts" or "linkers" that connect metal nodes (in MOFs) or other organic units (in COFs). nih.gov A this compound molecule, appropriately derivatized with linking groups such as carboxylic acids or amines at two or more positions, could be employed as a unique, rigid linker to construct novel porphyrin-based MOFs or COFs with tailored pore environments and electronic properties.

Macrocycles and Carbon Nanostructures: Beyond extended frameworks, dimethoxyphenanthrene units have been incorporated into discrete macrocycles. wiley.com These structures can act as hosts for smaller guest molecules. The functionalization of these macrocycles, as described previously, allows for the tuning of their electronic properties and stacking behavior in the solid state. wiley.com

Another type of hybrid architecture involves the non-covalent functionalization of nanomaterials. Ferrocenyl-functionalized phenanthrenes have been shown to interact with the sidewalls of single-walled carbon nanotubes (SWCNTs) through π-π stacking. nih.govresearchgate.net This interaction allows for the disentangling of SWCNT bundles and the creation of a hybrid material that combines the electrochemical properties of the ferrocene-phenanthrene unit with the structural and conductive properties of the nanotube. nih.gov

| Hybrid Architecture | Role of Phenanthrene Unit | Resulting Application/Property |

| Porphyrinoid Macrocycles | Direct fusion into the macrocyclic framework. researchgate.net | Creation of expanded porphyrins with modified aromaticity and electronic properties. |

| MOFs and COFs | Acts as a rigid organic linker connecting nodes. oiccpress.comnih.gov | Forms porous materials with defined structures for catalysis, sensing, or separation. |

| π-Conjugated Macrocycles | Serves as a core structural and electronic component. wiley.com | Creates molecular hosts and materials with tunable D-A characteristics. wiley.com |

| Functionalized Carbon Nanotubes | Non-covalent functionalization of SWCNT sidewalls via π-π stacking. nih.govresearchgate.net | Produces hybrid nanomaterials with combined electrochemical and structural properties. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.